8-Hidroxi Mirtazapina

Descripción general

Descripción

IOWH032 es un compuesto novedoso de bajo peso molecular desarrollado como un agente antisecretor para el tratamiento de la diarrea secretora inducida por la toxina del cólera. Actúa mediante la inhibición del canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística . Este compuesto ha sido investigado por su potencial para reducir la pérdida de líquidos y electrolitos en casos de diarrea secretora .

Aplicaciones Científicas De Investigación

IOWH032 se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición del canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística.

Biología: El compuesto se utiliza para investigar los mecanismos de inhibición del canal de cloruro y sus efectos sobre los procesos celulares.

Medicina: IOWH032 se ha explorado como un posible agente terapéutico para el tratamiento del cólera y otras formas de diarrea secretora

Mecanismo De Acción

IOWH032 ejerce sus efectos inhibiendo el canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística. Esta inhibición reduce el flujo de iones cloruro a través de las membranas celulares, lo que disminuye la pérdida de líquidos y electrolitos en casos de diarrea secretora . Los objetivos moleculares y las vías involucradas incluyen el canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística y las vías de señalización asociadas .

Análisis Bioquímico

Biochemical Properties

8-Hydroxy Mirtazapine is predominantly metabolized to 8-hydroxy analogues, which are then conjugated with glucuronic acid or, to a minor extent, with sulphuric acid . The enzymes involved in this process include cytochrome P450 (CYP) 2D6 and CYP3A4 .

Cellular Effects

8-Hydroxy Mirtazapine has been shown to have potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 8-Hydroxy Mirtazapine involves its interaction with noradrenergic and specific serotonergic systems . This interaction is thought to contribute to its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of 8-Hydroxy Mirtazapine can change over time in laboratory settings. For example, it has been shown to decrease levels of malondialdehyde (MDA), myeloperoxidase (MPO), nitric oxide (NO), and 8-hydroxy-2 deoxyguanine, while effectively increasing glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) levels .

Dosage Effects in Animal Models

In animal models, the effects of 8-Hydroxy Mirtazapine can vary with different dosages. For instance, in a study involving rats, Mirtazapine was administered at 2 and 10 mg/kg orally and 2 mg/kg intravenously . The plasma concentration of 8-Hydroxy Mirtazapine was undetectable, suggesting that the dosage may affect its bioavailability .

Metabolic Pathways

8-Hydroxy Mirtazapine is involved in metabolic pathways mediated by the CYP2D6 and CYP3A4 isoenzymes . These enzymes play a crucial role in its biotransformation to 8-hydroxy analogues .

Transport and Distribution

8-Hydroxy Mirtazapine is transported and distributed within cells and tissues. It binds to plasma proteins in a nonspecific and reversible way . The absolute bioavailability of 8-Hydroxy Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .

Métodos De Preparación

La síntesis de IOWH032 implica la creación de un inhibidor sintético de molécula pequeña del canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística. El compuesto se prepara mediante una serie de reacciones químicas, incluida la formación de 3-(3,5-dibromo-4-oxociclohexa-2,5-dien-1-ilideno)-N-[(4-fenoxifenil)metil]-1,2,4-oxadiazol-5-carboxamida . Los métodos de producción industrial implican el uso de diversos reactivos y condiciones para lograr una alta pureza y rendimiento .

Análisis De Reacciones Químicas

IOWH032 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diversos productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura y las propiedades del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

IOWH032 es único en su capacidad para inhibir el canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística con alta potencia. Los compuestos similares incluyen:

GlyH-101: Otro inhibidor del canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística con diferentes propiedades estructurales.

OSSK-2 y OSSK-3: Compuestos que exhiben potenciación específica de ortólogos del canal de cloruro del regulador de la conductancia transmembrana de la fibrosis quística.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y efectos específicos sobre la inhibición del canal de cloruro .

Propiedades

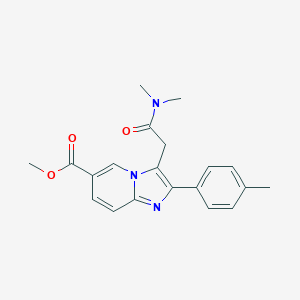

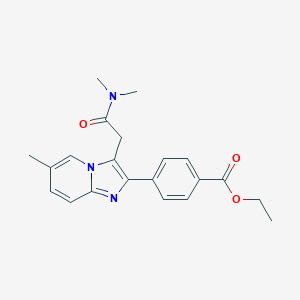

IUPAC Name |

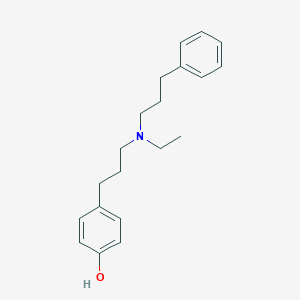

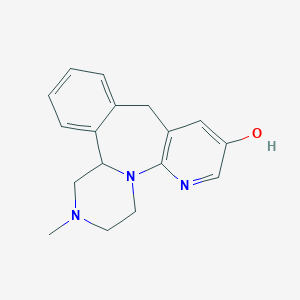

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWYIZBOUQIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467650 | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102335-57-9 | |

| Record name | 8-Hydroxymirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8-hydroxymirtazapine in the metabolism of mirtazapine?

A: 8-Hydroxymirtazapine is a major metabolite of the antidepressant drug mirtazapine. It is formed through the 8-hydroxylation metabolic pathway of mirtazapine, primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. [, , , ] You can find more detailed information on mirtazapine metabolism within the provided research abstracts.

Q2: How do the plasma concentrations of 8-hydroxymirtazapine compare to those of mirtazapine and its other metabolites?

A: Studies indicate that 8-hydroxymirtazapine typically circulates at lower plasma concentrations than both mirtazapine and its other main metabolite, N-desmethylmirtazapine. [, ] One study in Japanese psychiatric patients found the median plasma level of 8-hydroxymirtazapine to be 1.42 nmol/L, significantly lower than the 92.71 nmol/L and 44.96 nmol/L observed for mirtazapine and N-desmethylmirtazapine, respectively. []

Q3: What is the significance of glucuronidation in the metabolism of 8-hydroxymirtazapine?

A: 8-Hydroxymirtazapine undergoes extensive glucuronidation, resulting in the formation of 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G). This conjugation reaction plays a crucial role in facilitating the elimination of 8-hydroxymirtazapine from the body. [] In a study on Japanese patients, the plasma concentration of 8-OH-MIR-G was found to be approximately 59.5 times higher than that of unconjugated 8-hydroxymirtazapine, highlighting the significant contribution of glucuronidation to its clearance. []

Q4: Are there any analytical methods available for the enantioselective determination of mirtazapine and its metabolites, including 8-hydroxymirtazapine?

A4: Yes, several analytical techniques have been developed for the enantioselective separation and quantification of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine. These methods include:

- Solid-phase microextraction coupled with capillary electrophoresis (CE) and liquid chromatography-mass spectrometry (LC-MS): This approach enables the determination of enantiomeric ratios and concentrations in human urine samples. [, ]

- Enantioselective HPLC with fluorescence detection: This method allows for the quantification of mirtazapine and its metabolites in plasma and urine samples. []

- Chiral LC-MS: This technique facilitates the simultaneous analysis of R-(-)- and S-(+)-enantiomers of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine in plasma. []

- Capillary electrophoresis with acetonitrile field-amplified sample stacking: This method allows for the simultaneous enantioselective separation of mirtazapine and its metabolites in vitro and in vivo. []

- Nano-liquid chromatography with UV-absorption and mass spectrometric detection: This technique allows for the separation and identification of mirtazapine enantiomers and its metabolites in serum samples. []

- Chiral CEC (capillary electrochromatography): This method allows for the simultaneous enantioseparation of mirtazapine and its main metabolites in human urine samples. []

Q5: What factors can influence the metabolism of mirtazapine and the formation of 8-hydroxymirtazapine?

A5: Several factors can potentially affect mirtazapine metabolism, impacting the formation of 8-hydroxymirtazapine:

- Genetic polymorphisms: Variations in genes encoding CYP enzymes, particularly CYP3A4, can influence individual metabolic capacity and potentially affect 8-hydroxymirtazapine formation. []

- Drug-drug interactions: Co-administration of medications that inhibit or induce CYP enzymes, such as fluoxetine, thioridazine, and fluvoxamine, can alter mirtazapine metabolism and potentially influence 8-hydroxymirtazapine levels. [, ]

- Lifestyle factors: Smoking has been associated with altered plasma concentrations of mirtazapine, potentially impacting its metabolic profile. []

Q6: What model systems are used to study the metabolism of mirtazapine?

A6: Researchers utilize various models to investigate mirtazapine metabolism, including:

- Microbial models: Cunninghamella elegans, a fungus, serves as a microbial model for mammalian metabolism. This model demonstrated the ability to produce both known mammalian metabolites and novel metabolites of mirtazapine, making it valuable for studying its metabolic pathways. []

- Perfused liver models: The isolated perfused rat liver model enables the study of drug pharmacokinetics, including the metabolism of mirtazapine and the formation of metabolites like 8-hydroxymirtazapine and N-desmethylmirtazapine in a controlled environment. [, , ]

Q7: Are there any known inhibitors of mirtazapine metabolism?

A: Yes, studies using the isolated perfused rat liver model have shown that Ecstasy (MDMA) can inhibit the metabolism of mirtazapine. [, ] This finding highlights the potential for drug-drug interactions involving mirtazapine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)